 
            | REACTION_CXSMILES | Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Mg].[B:10](OC)([O:13]C)[O:11]C>C1COCC1>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([B:10]([OH:13])[OH:11])=[CH:3][CH:4]=1 | 
| Name | |
| Quantity | 
                                                                                    94.1 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=CC=C(C=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    14.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Mg]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    400 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    156 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    B(OC)(OC)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    475 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -78 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction was stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                at reflux for 2 h                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                stirred for 1 h                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to warm to ambient temperature                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The reaction mixture was concentrated in vacuo                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                partitioned between aqueous base and methylene chloride                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted with methylene chloride                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic phase was dried (MgSO4)                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated in vacuo                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=C(C=C1)B(O)O)C                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |